tert-Butyl (2-amino-2-methylpropyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-amino-2-methylpropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-amino-2-methylpropanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-amino-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-amino-2-methylpropanol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions often involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the substituent introduced during the reaction.
Hydrolysis: The primary products are 2-amino-2-methylpropanol and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-amino-2-methylpropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-2-methylpropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes . The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 2-amino-2-methylpropyl group.
Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.
Ethyl carbamate: Features an ethyl group in place of the tert-butyl group.
Uniqueness
tert-Butyl (2-amino-2-methylpropyl)carbamate is unique due to its specific structure, which provides stability and ease of removal as a protecting group. Its tert-butyl group offers steric hindrance, making it less prone to unwanted side reactions compared to other carbamates .
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-methylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBEHBEAPOBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591565 | |
Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95034-05-2 | |
Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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